Levetiracetam-D6

Catalog No.
S1528551
CAS No.
1133229-30-7
M.F
C8H14N2O2
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levetiracetam-D6

CAS Number

1133229-30-7

Product Name

Levetiracetam-D6

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide

Molecular Formula

C8H14N2O2

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N

SMILES

CCC(C(=O)N)N1CCCC1=O

Synonyms

(αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide-d6; (-)-Levetiracetam-d6; Keppra-d6; Levesam 500-d6; UCB-L 059-d6;

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]

Levetiracetam-D6 is a deuterated form of levetiracetam, an antiepileptic drug used primarily for the treatment of seizures. The compound is chemically designated as (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, with a molecular formula of C8H14N2O2 and a molecular mass of 170.21 g/mol. Levetiracetam-D6 is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its stability and allowing for more precise analytical measurements in pharmacokinetic studies .

As its non-deuterated counterpart. Its primary reaction involves the modulation of neurotransmitter release through binding to the synaptic vesicle protein SV2A in the central nervous system. This interaction is crucial for its antiepileptic effects, as it inhibits excessive neuronal firing associated with seizures . The compound is also utilized as an internal standard in gas chromatography and liquid chromatography-mass spectrometry (LC-MS) to quantify levels of levetiracetam in biological samples .

Levetiracetam-D6 exhibits biological activities akin to those of levetiracetam, including:

  • Antiepileptic Effects: It effectively reduces seizure frequency and severity in various animal models.
  • Neuroprotective Properties: Some studies suggest potential neuroprotective effects, particularly in post-traumatic brain injury contexts .
  • Minimal Side Effects: Levetiracetam is known for its favorable side effect profile compared to other antiepileptic drugs, making it suitable for long-term use .

The synthesis of levetiracetam-D6 typically involves deuteration processes that replace specific hydrogen atoms with deuterium. Common methods include:

  • Chemical Deuteration: Utilizing deuterated solvents or reagents during the synthesis of levetiracetam.
  • Isotopic Exchange: Methods that allow for the substitution of hydrogen atoms in existing compounds with deuterium.
    These processes enhance the stability and detection capabilities of the compound in analytical applications .

Levetiracetam-D6 is primarily used in research settings, particularly for:

  • Quantification Studies: Serving as an internal standard in LC-MS and GC-MS assays to measure levetiracetam concentrations accurately.
  • Pharmacokinetic Research: Investigating the absorption, distribution, metabolism, and excretion (ADME) characteristics of levetiracetam in various biological systems .

Interaction studies involving levetiracetam-D6 focus on its binding properties and pharmacokinetics. Key findings include:

  • Binding Affinity: Levetiracetam binds selectively to SV2A, which plays a significant role in its mechanism of action.
  • Drug Interactions: Research indicates minimal interactions with cytochrome P450 enzymes, making it less susceptible to metabolic interference compared to other antiepileptic drugs .

Levetiracetam-D6 shares similarities with several other antiepileptic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
LevetiracetamC8H14N2O2Antiepileptic effects; minimal side effects
BrivaracetamC9H16N2O2Higher affinity for SV2A; used for partial seizures
TopiramateC12H21NO8SBroad spectrum; also used for migraine prevention
ZonisamideC8H10N2O3SUnique sulfonamide structure; multiple mechanisms

Levetiracetam-D6's deuterated nature allows for enhanced analytical precision without altering its biological activity, distinguishing it from these similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.143188169 g/mol

Monoisotopic Mass

176.143188169 g/mol

Heavy Atom Count

12

Wikipedia

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

Dates

Last modified: 04-14-2024

Explore Compound Types